Mutagenic Potency in Salmonella typhimurium TA100: HPMdU vs. HMdU vs. FdU
In a direct head-to-head comparison using the Ames Salmonella/microsome assay, HPMdU exhibited markedly greater mutagenic potency than its decomposition products HMdU and FdU in strain TA100 [1]. HPMdU at 50 nmoles/plate increased revertants by 4-fold, whereas HMdU required a 20-fold higher dose (1000 nmoles/plate) to achieve a 5-fold increase; FdU was the weakest mutagen of the three compounds tested [1].
| Evidence Dimension | Mutagenic potency (revertant induction) in S. typhimurium TA100 |
|---|---|
| Target Compound Data | 50 nmoles/plate HPMdU → 4-fold revertant increase |
| Comparator Or Baseline | HMdU: 1000 nmoles/plate → 5-fold increase; FdU: weakest mutagen among the three |
| Quantified Difference | ~20-fold higher potency of HPMdU vs. HMdU on a per-nmole basis; FdU less mutagenic than both |
| Conditions | Salmonella typhimurium TA100 strain, plate incorporation assay |
Why This Matters
For researchers studying radiation-induced mutagenesis or screening DNA repair inhibitors, HPMdU provides the biologically relevant potency that HMdU and FdU cannot replicate, ensuring experimental sensitivity and fidelity to the in vivo lesion spectrum.
- [1] Patel U, Bhimani R, Frenkel K. Mechanism of mutagenicity by 5-hydroperoxymethyl-2'-deoxyuridine, an intermediate product of ionizing radiation, in bacteria. Mutat Res. 1992 Oct;283(2):145-56. doi:10.1016/0165-7992(92)90147-a. View Source
